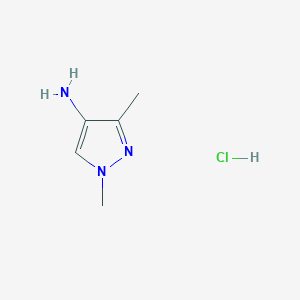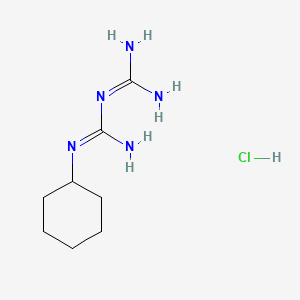
1,3-Dimethyl-1H-pyrazol-4-amin-Hydrochlorid
Übersicht
Beschreibung
1,3-dimethyl-1H-pyrazol-4-amine hydrochloride is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the trichloromethyl group has been used as a leaving group in nucleophilic substitutions to synthesize 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, indicating a potential pathway for the synthesis of related compounds . Additionally, the reaction of tetrachloro-3-buten-2-one with 3,5-dimethylpyrazole has led to the formation of dichloro-substituted pyrazole derivatives, which upon treatment with amines can result in the replacement of one pyrazole ring by the amine residue . These methods suggest that similar strategies could be employed for the synthesis of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can act as coordination sites in metal complexes. For example, in the mixed acetatopercholate transition metal complexes, the pyrazole groups are involved in chelating the metal ion, resulting in various coordination geometries . This implies that the molecular structure of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride would also allow for coordination with metals, potentially forming stable complexes.
Chemical Reactions Analysis
Pyrazole derivatives participate in a variety of chemical reactions. The nucleophilic substitution reaction mentioned earlier is one example. Additionally, the one-pot, three-component synthesis method has been reported for the formation of indolin-2-one derivatives using 1H-pyrazol-5-amines . This demonstrates the reactivity of the pyrazole moiety in multi-component reactions, which could be relevant for the chemical reactions involving 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on the substituents attached to the ring. For instance, the introduction of aminoalkyl groups at position 4 of the pyrazole ring has led to the formation of water-soluble pyrazolate rhodium(I) complexes . This suggests that the solubility and other physical properties of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride could be influenced by its substituents, potentially enhancing its solubility in polar solvents.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-1H-pyrazol-4-amin-Hydrochlorid: Eine umfassende Analyse
This compound ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Im Folgenden finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen wissenschaftlichen Domänen:
Antileishmaniale und Antimalarielle Anwendungen: Diese Verbindung wurde auf ihre potenzielle Verwendung bei der Behandlung von Leishmaniose und Malaria untersucht. Eine molekulare Simulationsstudie begründete seine potente in-vitro-Antipromastigotenaktivität, die ein wünschenswertes Anpassungsmuster in der LmPTR1-Tasche (aktives Zentrum) zeigt, das durch eine niedrigere freie Bindungsenergie gekennzeichnet ist .
Anti-tuberkuläres Potenzial: Forschungen haben auch die Synthese verwandter Verbindungen für die anti-tuberkuläre Aktivität gegen Mycobacterium tuberculosis untersucht, was darauf hindeutet, dass this compound ein Vorläufer oder ein strukturelles Motiv in solchen Verbindungen sein könnte .
Ligandensynthese für die Koordinationschemie: Die Verbindung dient als Baustein bei der Synthese neuer Pyrazol-basierter Liganden für Anwendungen in der Koordinationschemie. Diese Liganden können verwendet werden, um Metallkomplexe mit verschiedenen spektroskopischen Techniken zu untersuchen .
Pharmazeutische Forschung: Als Verbindung mit einer definierten CAS-Nummer (1147222-02-3) wird sie wahrscheinlich in der pharmazeutischen Forschung für die Entwicklung neuer Medikamente oder Therapeutika verwendet. Verwandte begutachtete Artikel und technische Dokumente sind über Chemielieferanten wie Sigma-Aldrich verfügbar .
Produktion bioaktiver Verbindungen: Obwohl es keine direkte Verbindung zu this compound gibt, laufen Forschungen zur Produktion bioaktiver Verbindungen aus natürlichen Quellen, die möglicherweise Derivate dieser Verbindung umfassen könnten .
Künstliche Intelligenz in der Ökologie: In einer indirekten Anwendung wurde KI verwendet, um globale Artenpopulationen zu verfolgen, wie z. B. Eichhörnchen. Die entwickelten Methoden könnten angewendet werden, um die Umweltbelastung durch chemische Verbindungen, einschließlich this compound, zu überwachen .
Zukünftige Richtungen
Pyrazole compounds, including 1,3-dimethyl-1H-pyrazol-4-amine, have been the focus of many research studies due to their potential pharmacological properties . Future research may continue to explore the synthesis methods, chemical reactions, and potential applications of these compounds in various fields of science .
Wirkmechanismus
Target of Action
Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
It’s known that pyrazole derivatives can act as ligands, forming complexes with metal ions . They can also serve as chemical catalysts, participating in various reactions such as hydrogenation, reduction, and oxidation .
Result of Action
Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride. For instance, the compound is stable under normal pressure but may decompose at high temperatures . Its storage conditions (2-8°C, protected from light) and its reactivity with strong acids, strong bases, and oxidizing agents should also be considered .
Biochemische Analyse
Biochemical Properties
1,3-dimethyl-1H-pyrazol-4-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s activity and, consequently, the biochemical pathway it regulates .
Cellular Effects
The effects of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it may alter metabolic fluxes within the cell, impacting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, beyond which toxicity increases significantly .
Metabolic Pathways
1,3-dimethyl-1H-pyrazol-4-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to alterations in energy production and biosynthesis. These interactions can have downstream effects on cellular metabolism and overall cellular health .
Transport and Distribution
The transport and distribution of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride within cells and tissues are crucial for its activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or accumulate in specific organelles, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may accumulate in the nucleus, affecting gene expression and cell cycle regulation .
Eigenschaften
IUPAC Name |
1,3-dimethylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-5(6)3-8(2)7-4;/h3H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOGXPGAEYKUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506902 | |
| Record name | 1,3-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1147222-02-3 | |
| Record name | 1,3-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)









